molecular formula C7H10N6O2S B12576127 5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole CAS No. 599178-98-0

5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole

Cat. No.: B12576127
CAS No.: 599178-98-0
M. Wt: 242.26 g/mol
InChI Key: CYIHZBGIQITYQK-UHFFFAOYSA-N
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Description

5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole is an organic compound with a complex structure that includes both pyrazole and tetrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of methanesulfonyl chloride with a suitable pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole involves its interaction with specific molecular targets. The methanesulfonyl group is known to be a strong electrophile, which can react with nucleophiles in biological systems. This interaction can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methanesulfonyl-1-methyl-1H-tetrazole
  • 1-Methyl-5-(methylsulfonyl)-1H-tetrazole
  • 1H-Tetrazole, 1-methyl-5-(methylsulfonyl)-

Uniqueness

Compared to similar compounds, 5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole is unique due to the presence of both pyrazole and tetrazole rings in its structure. This dual-ring system can provide enhanced reactivity and specificity in chemical and biological applications .

Properties

IUPAC Name

2-methyl-5-(1-methyl-5-methylsulfonylpyrazol-4-yl)tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6O2S/c1-12-7(16(3,14)15)5(4-8-12)6-9-11-13(2)10-6/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIHZBGIQITYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=NN(N=N2)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50787011
Record name 5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50787011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

599178-98-0
Record name 5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50787011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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